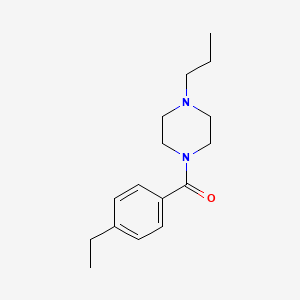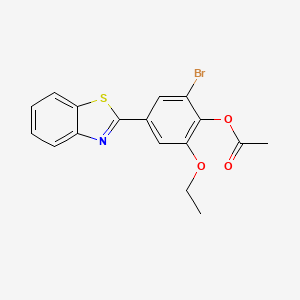![molecular formula C21H25N3O3S B5191981 3-butoxy-N-({[3-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5191981.png)
3-butoxy-N-({[3-(propionylamino)phenyl]amino}carbonothioyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-butoxy-N-({[3-(propionylamino)phenyl]amino}carbonothioyl)benzamide, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme that plays a key role in cancer metabolism. BPTES has been extensively studied for its potential as an anticancer drug, and its unique mechanism of action has generated significant interest in the scientific community.
Wirkmechanismus
3-butoxy-N-({[3-(propionylamino)phenyl]amino}carbonothioyl)benzamide inhibits the activity of glutaminase, an enzyme that is essential for the metabolism of cancer cells. By inhibiting glutaminase, this compound disrupts the metabolic processes that are necessary for cancer cell survival and growth. This unique mechanism of action makes this compound a promising candidate for the development of new anticancer drugs.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on cancer cells. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and reduce the production of lactate, a byproduct of cancer cell metabolism. This compound has also been shown to increase the sensitivity of cancer cells to other chemotherapeutic agents.
Vorteile Und Einschränkungen Für Laborexperimente
3-butoxy-N-({[3-(propionylamino)phenyl]amino}carbonothioyl)benzamide has a number of advantages for use in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it readily available for use in experiments. However, this compound also has some limitations. It can be difficult to deliver this compound to cancer cells in vivo, and its effectiveness can be limited by the development of resistance in cancer cells.
Zukünftige Richtungen
There are a number of future directions for research on 3-butoxy-N-({[3-(propionylamino)phenyl]amino}carbonothioyl)benzamide. One area of research is the development of new delivery methods that can improve the effectiveness of this compound in vivo. Another area of research is the identification of biomarkers that can predict the response of cancer cells to this compound. Additionally, researchers are exploring the use of this compound in combination with other chemotherapeutic agents to enhance its effectiveness against cancer cells.
Synthesemethoden
3-butoxy-N-({[3-(propionylamino)phenyl]amino}carbonothioyl)benzamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis of this compound is a complex process that requires expertise in organic chemistry and advanced laboratory techniques.
Wissenschaftliche Forschungsanwendungen
3-butoxy-N-({[3-(propionylamino)phenyl]amino}carbonothioyl)benzamide has been extensively studied for its potential as an anticancer drug. It has been shown to selectively inhibit the growth of cancer cells by targeting glutaminase, an enzyme that is essential for cancer cell metabolism. This compound has been shown to be effective against a wide range of cancer types, including breast, lung, and prostate cancer.
Eigenschaften
IUPAC Name |
3-butoxy-N-[[3-(propanoylamino)phenyl]carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c1-3-5-12-27-18-11-6-8-15(13-18)20(26)24-21(28)23-17-10-7-9-16(14-17)22-19(25)4-2/h6-11,13-14H,3-5,12H2,1-2H3,(H,22,25)(H2,23,24,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKVSPLQYLWMSBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-({2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-2,3-dihydro-1H-inden-2-yl}carbonyl)-4-piperidinyl]methanol](/img/structure/B5191914.png)
![3-chloro-N-[2-methyl-5-(4-morpholinyl)-4-nitrophenyl]-1-benzothiophene-2-carboxamide](/img/structure/B5191922.png)
![2-chloro-N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B5191930.png)
![N-[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-4-(2-hydroxyethyl)-1-piperazinecarboxamide](/img/structure/B5191937.png)
![4-[(benzylthio)methyl]-N-(2-fluorophenyl)benzamide](/img/structure/B5191939.png)
![1-[2-(allyloxy)benzyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5191940.png)

![2,2'-(2,6-pyridinediyl)bis[N-(3-ethynylphenyl)-1,3-dioxo-5-isoindolinecarboxamide]](/img/structure/B5191958.png)
![4-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]-N-methyl-N-(2-pyridinylmethyl)-2-pyrimidinamine](/img/structure/B5191970.png)


![3-allyl-5-{4-[3-(4-chloro-3-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5191998.png)